molecular formula C8H11N3O2 B13079564 3-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)propanamide

3-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)propanamide

Cat. No.: B13079564
M. Wt: 181.19 g/mol
InChI Key: KGMFPGHYYFEXKG-UHFFFAOYSA-N
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Description

3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanamide is an organic compound with the molecular formula C8H11N3O2 It is a derivative of pyridine, characterized by the presence of an amino group and an oxo group on the pyridine ring, and a propanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanamide typically involves the reaction of 5-amino-2-oxo-1,2-dihydropyridine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(5-Nitro-2-oxo-1,2-dihydropyridin-1-yl)propanamide, while reduction could produce 3-(5-Amino-2-hydroxy-1,2-dihydropyridin-1-yl)propanamide .

Scientific Research Applications

3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of a propanamide side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3-(5-amino-2-oxopyridin-1-yl)propanamide

InChI

InChI=1S/C8H11N3O2/c9-6-1-2-8(13)11(5-6)4-3-7(10)12/h1-2,5H,3-4,9H2,(H2,10,12)

InChI Key

KGMFPGHYYFEXKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1N)CCC(=O)N

Origin of Product

United States

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